molecular formula C14H12O2S B2958625 3'-(Methylthio)biphenyl-3-carboxylic acid CAS No. 885965-43-5

3'-(Methylthio)biphenyl-3-carboxylic acid

Cat. No.: B2958625
CAS No.: 885965-43-5
M. Wt: 244.31
InChI Key: YQYOLHQFXAEDTK-UHFFFAOYSA-N
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Description

3’-(Methylthio)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O2S It is characterized by the presence of a biphenyl core substituted with a methylthio group at the 3’ position and a carboxylic acid group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Methylthio)biphenyl-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3’-(Methylthio)biphenyl-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3’-(Methylthio)biphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Mechanism of Action

The mechanism of action of 3’-(Methylthio)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(Methylthio)biphenyl-3-carboxylic acid is unique due to the specific positioning of the methylthio and carboxylic acid groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct properties and applications compared to its isomers .

Properties

IUPAC Name

3-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYOLHQFXAEDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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